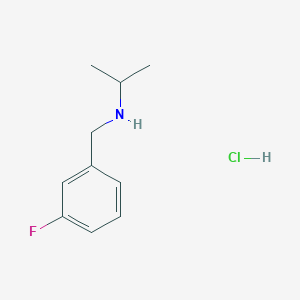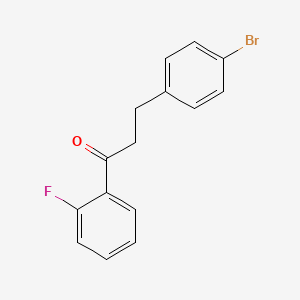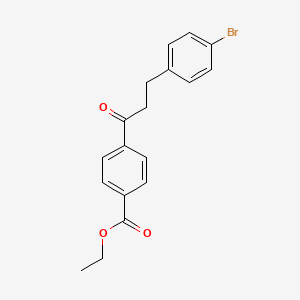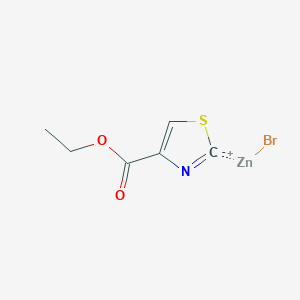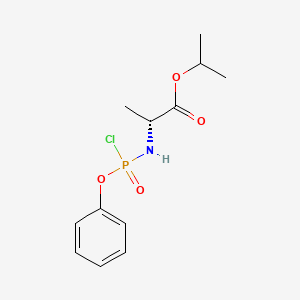
Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate is a chemical compound with the molecular formula C12H17ClNO4P. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phosphoryl group, a phenoxy group, and an alaninate moiety.
作用机制
Biochemical Pathways
Given the structural similarity to phenoxyacetic acid , it is possible that this compound may influence similar biochemical pathways.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate typically involves the reaction of D-alanine with isopropyl chloroformate and phenoxyphosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Protection of the amino group: The amino group of D-alanine is protected using a suitable protecting group.
Formation of the phosphoryl intermediate: Phenoxyphosphoryl chloride is reacted with isopropyl chloroformate to form the phosphoryl intermediate.
Coupling reaction: The protected D-alanine is then coupled with the phosphoryl intermediate to form this compound.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions. The process is designed to maximize yield and purity while minimizing waste and environmental impact.
化学反应分析
Types of Reactions
Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution with amines can form phosphoramidates.
科学研究应用
Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate can be compared with other similar compounds, such as:
Isopropyl (phenoxyphosphoryl)-D-alaninate: Lacks the chloro group, which may affect its reactivity and biological activity.
Isopropyl (chloro(phenoxy)phosphoryl)-L-alaninate: The L-alanine isomer may have different stereochemical properties and biological effects.
Phenyl (isopropoxy-L-alaninyl) phosphorochloridate: Similar structure but with a phenyl group instead of a phenoxy group, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
propan-2-yl (2R)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClNO4P/c1-9(2)17-12(15)10(3)14-19(13,16)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,16)/t10-,19?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAAFTUHFLUIKV-VTZGEWFSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)NP(=O)(OC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClNO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


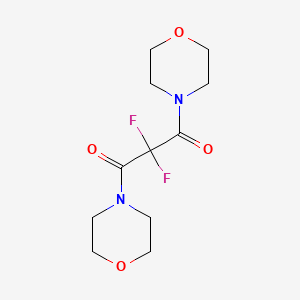
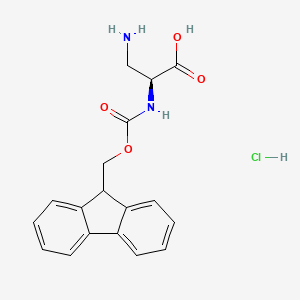
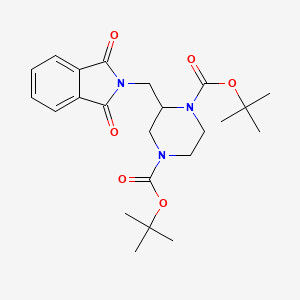
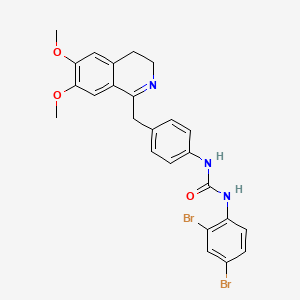
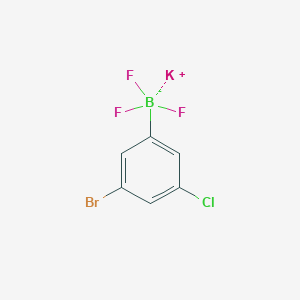
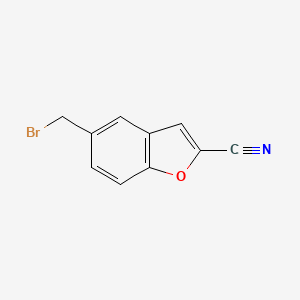
![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate](/img/structure/B6337387.png)
![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)
